molecular formula C21H17F2N3O2 B11560476 (3E)-N-(2,4-difluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(2,4-difluorophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B11560476
M. Wt: 381.4 g/mol
InChI Key: UXRBBENPHKRGFU-DHRITJCHSA-N
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Description

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a naphthalenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE include:

  • N-(2,4-Difluorophenyl)-3-{[(naphthalen-1-yl)formamido]imino}butanamide
  • N-(2,4-Difluorophenyl)-3-{[(naphthalen-1-yl)carbamoyl]imino}butanamide

Uniqueness

The uniqueness of (3E)-N-(2,4-DIFLUOROPHENYL)-3-{[(NAPHTHALEN-1-YL)FORMAMIDO]IMINO}BUTANAMIDE lies in its specific structural features, such as the presence of both difluorophenyl and naphthalenylformamido groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17F2N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide

InChI

InChI=1S/C21H17F2N3O2/c1-13(11-20(27)24-19-10-9-15(22)12-18(19)23)25-26-21(28)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,12H,11H2,1H3,(H,24,27)(H,26,28)/b25-13+

InChI Key

UXRBBENPHKRGFU-DHRITJCHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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